3-(Prop-2-yn-1-yl)oxazolidin-2-one
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Overview
Description
3-(Prop-2-yn-1-yl)oxazolidin-2-one is a heterocyclic compound featuring an oxazolidinone ring with a propynyl substituent.
Scientific Research Applications
3-Prop-2-Y
Mechanism of Action
Target of Action
It is known that the 1,3-oxazolidin-2-one fragment is found in many biologically active compounds . Oxazolidinone derivatives are of particular interest for the creation of new antibacterial drugs with low resistance potential .
Mode of Action
Oxazolidinone-based antibacterial agents like linezolid have a unique mechanism of action . They are considered bacteriostatic for enterococci and staphylococci, but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis .
Biochemical Pathways
It is known that oxazolidinone derivatives can affect various biochemical pathways, leading to their antibacterial activity .
Pharmacokinetics
It is known that similar oxazolidinone-based antibacterial agents have excellent in vitro and in vivo pharmacokinetic properties .
Result of Action
It is known that oxazolidinone derivatives can have significant antibacterial effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar oxazolidinone derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yl)oxazolidin-2-one typically involves the cyclization of N-alkyl-substituted prop-2-yn-1-amines with carbon dioxide to form carbamates, which then undergo ring closure to yield the oxazolidinone . Another method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-yn-1-yl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different substituted oxazolidinones.
Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine compounds for cyclization, sodium hydride for deprotonation, and trimethylsilyl azide for azide substitution .
Major Products
The major products formed from these reactions are various substituted oxazolidinones, which can be further functionalized for specific applications .
Properties
IUPAC Name |
3-prop-2-ynyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-2-3-7-4-5-9-6(7)8/h1H,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGPRHHHEVBUJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCOC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468267 |
Source
|
Record name | 2-Oxazolidinone, 3-(2-propynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823-53-0 |
Source
|
Record name | 2-Oxazolidinone, 3-(2-propynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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